

# Spectroscopic data of 2-Butyl-4-chloro-5-formylimidazole

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## Compound of Interest

Compound Name: 2-Butyl-4-chloro-5-formylimidazole

Cat. No.: B193128

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An In-depth Technical Guide to the Spectroscopic Data of **2-Butyl-4-chloro-5-formylimidazole**

## Introduction

**2-Butyl-4-chloro-5-formylimidazole**, with the Chemical Abstracts Service (CAS) number 83857-96-9, is a substituted imidazole derivative of significant interest in medicinal chemistry. [1] Its molecular formula is  $C_8H_{11}ClN_2O$ , and it has a molecular weight of 186.64 g/mol. [2][3][4] [5] This compound typically appears as a yellow to light yellow crystalline powder. [2][3][4]

The primary importance of **2-Butyl-4-chloro-5-formylimidazole** lies in its role as a key intermediate in the synthesis of Losartan, a widely prescribed angiotensin II receptor antagonist used for the treatment of hypertension. [2][6][7] Its structural framework is also a building block for other potential therapeutic agents, with research exploring its use in developing compounds with antimicrobial properties. [2][8] This guide provides a comprehensive overview of its spectroscopic data, experimental protocols, and relevant chemical pathways for researchers and professionals in drug development.

## Spectroscopic Data

The structural elucidation of **2-Butyl-4-chloro-5-formylimidazole** is confirmed through various spectroscopic techniques. The data presented below offers a detailed characterization of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm the connectivity and spatial relationships within the structure.[\[2\]](#)

#### <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum shows characteristic signals for the aldehyde, imidazole ring, and butyl chain protons.

Chemical Shift (δ ppm)	Multiplicity	Assignment	Reference
9.68 - 9.81	Singlet	Aldehyde proton (-CHO)	<a href="#">[2]</a>
7.88 - 8.21	Broad Singlet	Imidazole ring proton (-NH)	<a href="#">[2]</a>
2.51 - 2.84	Triplet	Methylene (-CH <sub>2</sub> )	<a href="#">[2]</a>
1.55 - 1.70	Sextet	Methylene (-CH <sub>2</sub> )	<a href="#">[2]</a>
1.30 - 1.45	Sextet	Methylene (-CH <sub>2</sub> )	<a href="#">[2]</a>
0.88 - 0.97	Triplet	Methyl (-CH <sub>3</sub> )	<a href="#">[2]</a>

#### <sup>13</sup>C NMR Spectral Data

The carbon NMR spectrum confirms the presence of the carbonyl carbon and the carbons of the imidazole ring and butyl group.

Chemical Shift ( $\delta$ ppm)	Assignment	Reference
178.2	Aldehyde carbon (C=O)	[2]
147.5	Imidazole ring carbon (C2)	[2]
138.1	Imidazole ring carbon (C5)	[2]
125.9	Imidazole ring carbon (C4)	[2]
29.8	Butyl chain carbon	[2]
27.2	Butyl chain carbon	[2]
22.3	Butyl chain carbon	[2]
13.7	Butyl chain carbon	[2]

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the precise molecular weight and elemental composition. The exact mass is determined to be 186.055984 amu, which is consistent with the molecular formula  $C_8H_{11}ClN_2O$ . [2] Isotope pattern analysis confirms the presence of a chlorine atom through the characteristic M+2 peak from the  $^{37}Cl$  isotope. [2]

m/z	Relative Intensity	Assignment	Reference
186	Base Peak	Molecular Ion $[M]^+$	[2]
158	60%	Loss of formyl group (-CHO)	[2]
151	Significant Peak	Loss of chlorine atom (-Cl)	[2]

## Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups.

Wavenumber (cm <sup>-1</sup> )	Assignment	Reference
3248 - 3410	N-H stretching (imidazole)	[2][8]
2955, 2870, 2723	C-H stretching (aliphatic)	[8]
1689 - 1698	C=O stretching (aldehyde)	[2][8]
1504, 1604	C=C bending (aromatic)	[8]
1203	C=N stretching (imidazole)	[8]
825	C-Cl stretching	[8]

## Experimental Protocols

### General Protocol for Spectroscopic Analysis

- **Sample Preparation:** For NMR analysis, the compound is typically dissolved in a deuterated solvent such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>. [9] For IR spectroscopy using the KBr pellet technique, the solid sample is ground with potassium bromide and pressed into a thin disk. [10] For mass spectrometry, the sample is dissolved in a suitable volatile solvent like methanol or acetonitrile.
- **Instrumentation:**
  - **NMR:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer, such as a Bruker 400 MHz instrument, using tetramethylsilane (TMS) as an internal standard. [9][10]
  - **MS:** Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction. [10][11]
  - **IR:** IR spectra are recorded on an FTIR spectrophotometer. [9][10]
- **Data Acquisition and Processing:** Standard acquisition parameters are used for each technique. The resulting data is processed using appropriate software to identify chemical shifts, coupling constants, mass-to-charge ratios, and vibrational frequencies.

## Synthesis Protocol: Vilsmeier-Haack Reaction

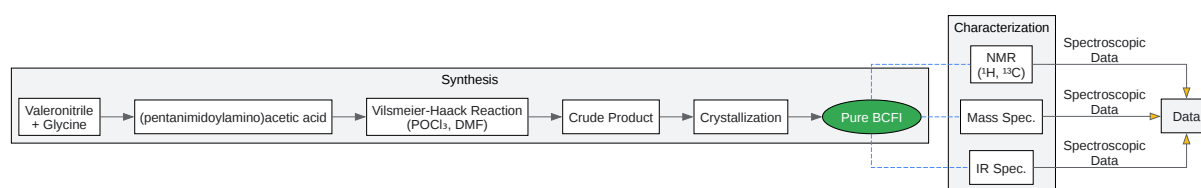
A common method for synthesizing **2-Butyl-4-chloro-5-formylimidazole** is through the Vilsmeier-Haack reaction.<sup>[1][7]</sup> This involves the formylation and chlorination of an imidazole precursor.

- **Precursor Synthesis:** The synthesis often starts from valeronitrile, which is converted to methyl pentanimidate via the Pinner reaction.<sup>[7][10]</sup> This intermediate is then reacted with glycine to form (pentanimidoylamino)acetic acid.<sup>[7]</sup>
- **Vilsmeier-Haack Reaction:** The (pentanimidoylamino)acetic acid intermediate is suspended in a solvent like toluene.<sup>[1]</sup> Phosphorus oxychloride ( $\text{POCl}_3$ ) is added, followed by the slow addition of N,N-dimethylformamide (DMF).<sup>[1][7]</sup>
- **Reaction Conditions:** The mixture is heated, typically to around  $100^\circ\text{C}$ , for several hours.<sup>[1]</sup> The progress of the reaction is monitored using thin-layer chromatography (TLC).<sup>[8]</sup>
- **Purification:** After the reaction is complete, the mixture is cooled and quenched, often by pouring it into ice-cold water.<sup>[1][8]</sup> The product is then extracted with a suitable solvent, and the organic layer is concentrated. The final product is purified by crystallization to yield a crystalline solid.<sup>[1][10]</sup>

## Visualizations

### Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis of **2-Butyl-4-chloro-5-formylimidazole** and its subsequent spectroscopic characterization.

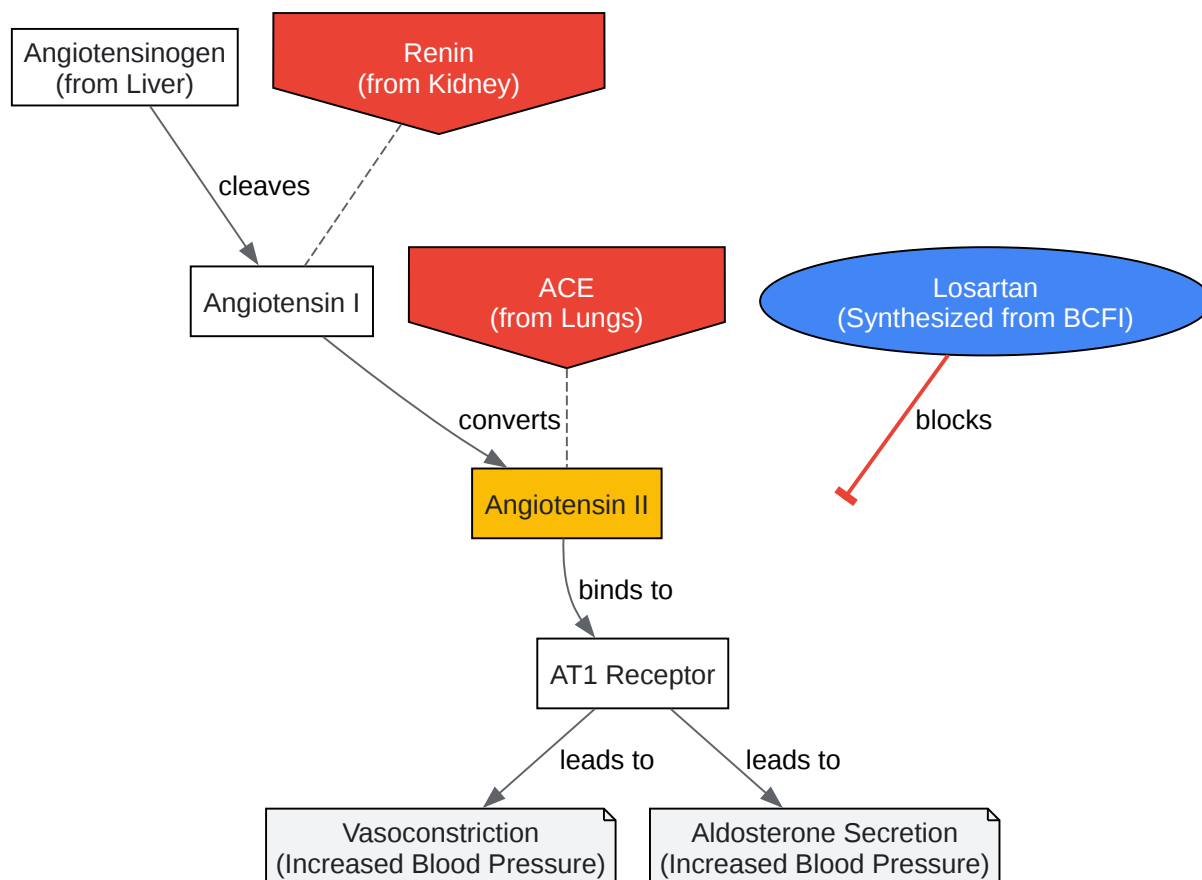


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*Workflow for Synthesis and Characterization of BCFI.*

## Role in Losartan's Mechanism of Action

**2-Butyl-4-chloro-5-formylimidazole** is a precursor to Losartan, which functions by blocking the Angiotensin II receptor type 1 (AT1) in the Renin-Angiotensin-Aldosterone System (RAAS). This pathway is crucial for blood pressure regulation.



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*RAAS pathway and the inhibitory action of Losartan.*

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